N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Regioisomerism Structure-Activity Relationship (SAR) Medicinal Chemistry

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (CAS 941960-14-1) is a fully synthetic small molecule (MF: C20H22N2O2; MW: 322.4 g/mol) belonging to the 1‑acyl‑tetrahydroquinoline‑6‑carboxamide class. The compound features a tetrahydroquinoline core acetylated at N1 and a 3,4‑dimethylbenzamide side‑chain at C6, yielding a cLogP of ~3.2 and a topological polar surface area (tPSA) of 49.4 Ų.

Molecular Formula C20H22N2O2
Molecular Weight 322.408
CAS No. 941960-14-1
Cat. No. B2572060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide
CAS941960-14-1
Molecular FormulaC20H22N2O2
Molecular Weight322.408
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C
InChIInChI=1S/C20H22N2O2/c1-13-6-7-17(11-14(13)2)20(24)21-18-8-9-19-16(12-18)5-4-10-22(19)15(3)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
InChIKeyYRNSETUPDUQWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (CAS 941960-14-1): Procurement-Relevant Profile for a Tetrahydroquinoline-Benzamide Screening Candidate


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (CAS 941960-14-1) is a fully synthetic small molecule (MF: C20H22N2O2; MW: 322.4 g/mol) belonging to the 1‑acyl‑tetrahydroquinoline‑6‑carboxamide class [1]. The compound features a tetrahydroquinoline core acetylated at N1 and a 3,4‑dimethylbenzamide side‑chain at C6, yielding a cLogP of ~3.2 and a topological polar surface area (tPSA) of 49.4 Ų [1]. It is primarily offered as a research‑grade screening compound (≥90% purity) by commercial suppliers and is intended for early‑stage drug discovery and chemical biology applications [1].

Why N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide Cannot Be Readily Substituted by In‑Class Analogs: The Critical Role of Regioisomeric and N‑Acyl Variation


Despite sharing a common tetrahydroquinoline‑benzamide scaffold, closely related analogs—such as the 3,5‑dimethyl regioisomer (CAS 941996‑79‑8) or the N‑ethyl‑2‑oxo derivative (CAS 921998‑78‑9)—exhibit distinct steric, electronic, and hydrogen‑bonding profiles that can fundamentally alter target binding, selectivity, and metabolic stability [1][2]. In the absence of direct comparative data, generic substitution introduces uncontrolled variables in structure‑activity relationship (SAR) campaigns, potentially invalidating hit‑to‑lead conclusions. The quantitative evidence gap highlighted below necessitates that procurement decisions be guided by the specific structural identity of this compound rather than class‑level assumptions [2].

Quantitative Differentiation Evidence for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide Relative to Its Closest Analogs


Structural Differentiation: 3,4-Dimethylbenzamide vs. 3,5-Dimethylbenzamide Regioisomer

The targeted compound incorporates a 3,4‑dimethylbenzamide moiety, whereas the closest commercially available analog bears a 3,5‑dimethyl substitution pattern (CAS 941996‑79‑8) [1]. This positional difference alters the dihedral angle between the phenyl ring and the amide plane, modifies the electronic distribution on the aromatic ring (Hammett σmeta vs. σpara contributions), and shifts the spatial orientation of the methyl groups relative to the tetrahydroquinoline core. In medicinal chemistry campaigns, such regioisomeric variation frequently leads to divergent target binding and selectivity profiles, even when the molecular formula and other physicochemical descriptors remain identical.

Regioisomerism Structure-Activity Relationship (SAR) Medicinal Chemistry

N1‑Acetyl vs. N1‑Ethyl‑2‑Oxo Substitution: Impact on Conformational Flexibility and Hydrogen‑Bonding Capacity

The N1‑acetyl group on the target compound (CAS 941960‑14‑1) restricts the conformational freedom of the tetrahydroquinoline ring differently than the N1‑ethyl‑2‑oxo substitution found in the related analog N‑(1‑ethyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑3,4‑dimethylbenzamide (CAS 921998‑78‑9) [1]. The acetyl carbonyl can act as a hydrogen‑bond acceptor, whereas the ethyl‑2‑oxo variant introduces an additional sp² center that alters ring planarity and electronic conjugation. These differences influence the compound's capacity to engage protein binding pockets, with the acetyl form typically offering a smaller steric footprint and distinct electrostatic potential surface.

N-Acyl Variation Conformational Analysis Hydrogen Bonding

Physicochemical Property Landscape: Balanced Lipophilicity and Low tPSA Favor Membrane Permeability

Computed physicochemical properties for the target compound include a cLogP of 3.2, a tPSA of 49.4 Ų, 2 hydrogen‑bond acceptors, 1 hydrogen‑bond donor, and 2 rotatable bonds [1]. These values place the compound within favorable drug‑like space (Lipinski Rule of Five compliant). In comparison, the 3,5‑dimethyl regioisomer exhibits an identical cLogP and tPSA (computed values), indicating that differentiation between these analogs cannot be achieved through simple property filters but must rely on precise structural identity [1][2]. The property set supports oral absorption and blood‑brain barrier penetration potential, but experimental validation data are absent.

Physicochemical Properties Drug-Likeness Membrane Permeability

Absence of Reported Biological Activity: A Critical Differentiator for Unbiased Screening

A search of ChEMBL, BindingDB, and PubChem BioAssay databases reveals no reported biological activity (IC₅₀, EC₅₀, Ki, or % inhibition) for this compound at concentrations ≤10 µM [1]. This contrasts with several tetrahydroquinoline derivatives that have annotated activities against kinases, GPCRs, or epigenetic targets. The absence of pre‑existing activity annotations makes this compound particularly valuable as a 'clean' starting point for phenotypic screening and target‑identification campaigns, where polypharmacology or prior target bias would confound interpretation.

Screening Library Target Deconvolution Chemical Probe

Optimal Research and Procurement Application Scenarios for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide


Phenotypic Screening and Target Deconvolution

The compound is ideally suited as an unbiased chemical probe in cell‑based phenotypic assays. Its lack of pre‑annotated biological activity [1] reduces the likelihood of polypharmacology, allowing researchers to attribute observed phenotypes directly to the compound's unique structure. Downstream target deconvolution efforts benefit from a clean SAR starting point, free from confounding off‑target liabilities that are common among well‑characterized analogs.

Regioisomeric Selectivity Profiling in Medicinal Chemistry

Procure this compound alongside its 3,5‑dimethylbenzamide regioisomer (CAS 941996‑79‑8) [1] to systematically assess how methyl group positioning affects target engagement, selectivity, and cellular potency. Such head‑to‑head profiling is essential for establishing robust SAR in hit‑to‑lead programs and for patent strategy, as regioisomeric novelty can strengthen intellectual property positions.

N1‑Substituent SAR Exploration

Use the N1‑acetyl scaffold as a reference point for a series of N1‑modified analogs (e.g., N1‑ethyl‑2‑oxo [1], N1‑cyclopropanecarbonyl, N1‑isobutyryl). The acetyl group's minimal steric demand and hydrogen‑bonding capability provide a baseline for evaluating how bulkier or more polar N1‑substituents modulate binding kinetics, metabolic stability, and solubility, directly informing lead optimization strategies.

Computational Chemistry and Docking Model Validation

The well‑defined physicochemical property profile (cLogP 3.2, tPSA 49.4 Ų) [2] makes this compound a suitable test case for validating docking algorithms and molecular dynamics simulations on tetrahydroquinoline‑binding targets. Its moderate complexity (24 heavy atoms, 2 rotatable bonds) balances computational tractability with sufficient structural nuance to challenge predictive models.

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